molecular formula C13H15NO3 B8282075 Ethyl 2-(4-cyanophenoxy)butanoate

Ethyl 2-(4-cyanophenoxy)butanoate

Cat. No. B8282075
M. Wt: 233.26 g/mol
InChI Key: MWPNRMJMRHTPCZ-UHFFFAOYSA-N
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Patent
US08754112B2

Procedure details

Potassium carbonate (14.5 g, 105 mmol) was added to an acetonitrile (80.0 mL) solution of 4-cyanophenol (5.00 g, 42.0 mmol) and ethyl 2-bromobutyrate (9.83 g, 50.4 mmol) at room temperature, and the mixture was stirred for 3 hours at 80° C. After the mixture was cooled to room temperature, water was added to the reaction mixture, and the mixture was subjected to extraction two times with ethyl acetate. The organic layer thus obtained was washed with saturated brine, and then was dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1→2:1, v/v). Thus, the title compound (9.79 g, yield: 100%) was obtained.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.83 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C(#N)C.[C:10]([C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1)#[N:11].Br[CH:20]([CH2:26][CH3:27])[C:21]([O:23][CH2:24][CH3:25])=[O:22]>O>[C:10]([C:12]1[CH:17]=[CH:16][C:15]([O:18][CH:20]([CH2:26][CH3:27])[C:21]([O:23][CH2:24][CH3:25])=[O:22])=[CH:14][CH:13]=1)#[N:11] |f:0.1.2|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
Quantity
9.83 g
Type
reactant
Smiles
BrC(C(=O)OCC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was subjected to extraction two times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
WASH
Type
WASH
Details
was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C1=CC=C(OC(C(=O)OCC)CC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.79 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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